dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate
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Overview
Description
dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate: is a biochemical compound with the molecular formula C13H12O9•2K and a molecular weight of 390.43 . . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The preparation of dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate involves synthetic routes that typically include the glucuronidation of p-salicylic acid. The reaction conditions often require specific catalysts and controlled environments to ensure the successful attachment of the glucuronide group to the p-salicylic acid molecule . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of glucuronide conjugates.
Biology: It is utilized in studies involving enzyme kinetics and metabolic pathways, particularly those related to glucuronidation processes.
Medicine: Research involving drug metabolism and pharmacokinetics often employs this compound to understand the biotransformation of drugs.
Industry: It is used in the development of biochemical assays and diagnostic kits for various applications.
Mechanism of Action
The mechanism of action of dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with specific enzymes and molecular targets. The compound is known to undergo glucuronidation, a process where glucuronic acid is attached to a substrate, enhancing its solubility and facilitating its excretion from the body. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which plays a crucial role in the metabolism of various endogenous and exogenous compounds .
Comparison with Similar Compounds
dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate can be compared with other similar compounds, such as:
Salicylic acid: A precursor to this compound, commonly used in skincare products for its anti-inflammatory properties.
Glucuronic acid: A component of the glucuronide group, involved in detoxification processes in the liver.
p-Aminosalicylic acid: An analog of salicylic acid used in the treatment of tuberculosis.
The uniqueness of this compound lies in its specific glucuronidation, which makes it a valuable tool in research involving metabolic pathways and drug metabolism .
Properties
IUPAC Name |
dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O9.2K/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-3-1-5(2-4-6)11(17)18;;/h1-4,7-10,13-16H,(H,17,18)(H,19,20);;/q;2*+1/p-2/t7-,8-,9+,10-,13?;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDYLOSOAFVPRB-PNVNMENNSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12K2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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